molecular formula C14H18O4 B047382 2-(3-Methylpentoxycarbonyl)benzoic acid CAS No. 106636-65-1

2-(3-Methylpentoxycarbonyl)benzoic acid

Cat. No. B047382
M. Wt: 250.29 g/mol
InChI Key: HFVPVWMVRZNFOP-UHFFFAOYSA-N
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Description

2-(3-Methylpentoxycarbonyl)benzoic acid, also known as Mono (3-methylpentyl) Phthalate, is a phthalate monoester . It can be used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . It has also been shown to have effects on peroxisomal fatty acid b-oxidation in rats .


Molecular Structure Analysis

The molecular structure of 2-(3-Methylpentoxycarbonyl)benzoic acid consists of a benzene ring attached to a carboxyl group . The molecule has 14 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 250.29 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Methylpentoxycarbonyl)benzoic acid include its solubility in water and various organic solvents . It’s also worth noting that the properties of organic compounds can be explained by understanding the various types of noncovalent forces .

Safety And Hazards

While specific safety data for 2-(3-Methylpentoxycarbonyl)benzoic acid is not available, it’s important to note that similar compounds, such as benzoic acid, are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye damage, and specific target organ toxicity .

properties

IUPAC Name

2-(3-methylpentoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-10(2)8-9-18-14(17)12-7-5-4-6-11(12)13(15)16/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVPVWMVRZNFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90910068
Record name 2-{[(3-Methylpentyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpentoxycarbonyl)benzoic acid

CAS RN

106636-65-1
Record name 2-(3-Methylpentoxycarbonyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106636651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(3-Methylpentyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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